4-[4-(4-chlorophenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine
Description
The compound 4-[4-(4-chlorophenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 4, a pyridine ring at position 3, and a (2E)-3-phenylprop-2-en-1-yl sulfanyl moiety at position 5.
Synthetic routes for related triazole derivatives often involve cyclocondensation of thiosemicarbazides or nucleophilic substitution reactions, as seen in studies of structurally similar compounds . The (2E)-3-phenylprop-2-en-1-yl (cinnamyl) group may enhance molecular flexibility and π-π stacking interactions, which could influence binding affinity in biological systems .
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4S/c23-19-8-10-20(11-9-19)27-21(18-12-14-24-15-13-18)25-26-22(27)28-16-4-7-17-5-2-1-3-6-17/h1-15H,16H2/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCKPJUYXZZDLL-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(4-chlorophenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine is a member of the triazole family, a class known for its diverse biological activities. This article provides an in-depth examination of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Structure and Synthesis
The molecular formula of the compound is with a molecular weight of 433.95 g/mol. The structure features a triazole ring substituted with a chlorophenyl group and a phenylprop-2-en-1-yl sulfanyl group. The synthesis typically involves multi-step reactions starting from simpler precursors, often utilizing S-alkylation methods in alkaline media.
Synthetic Pathway
- Starting Materials : 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.
- Reagents : Alkylating agents (e.g., 2-bromo-1-phenylethanone).
- Conditions : Alkaline medium, typically using cesium carbonate as a base.
- Purification : Crystallization from ethanol or other solvents.
Antimicrobial Properties
Research has indicated that triazole derivatives exhibit significant antimicrobial activity. The specific compound under discussion has shown efficacy against various bacterial strains and fungi. A study reported that derivatives of triazoles demonstrated potent antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
Triazole compounds are also being investigated for their anticancer properties. The presence of the triazole ring is believed to contribute to the inhibition of tumor growth by interfering with cellular signaling pathways. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in pathogenic processes. For instance, some triazoles have been identified as inhibitors of fungal cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Study 1: Antimicrobial Evaluation
In a recent study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several triazole derivatives and evaluated their antimicrobial activity against a panel of pathogens. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Anticancer Screening
Another study conducted by Zoumpoulakis et al. focused on evaluating the anticancer potential of various triazole derivatives. The findings suggested that these compounds could inhibit cell proliferation in human cancer cell lines effectively .
Scientific Research Applications
Medicinal Chemistry Applications
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Antimicrobial Activity
- Several studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring in this compound suggests potential activity against various pathogens. For instance, compounds with similar structures have been shown to inhibit fungal growth effectively, making them candidates for antifungal drug development .
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Anticancer Properties
- Research has demonstrated that triazole-containing compounds can induce apoptosis in cancer cells. The specific structure of 4-[4-(4-chlorophenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine may enhance its efficacy against specific cancer types by targeting cellular pathways involved in tumor growth .
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Anti-inflammatory Effects
- The compound's potential to modulate inflammatory responses has been investigated. Similar compounds have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines, suggesting that this triazole derivative could be further explored for therapeutic use in inflammatory diseases .
Agricultural Applications
- Pesticide Development
- Plant Growth Regulators
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives against various bacterial strains. The results indicated that compounds with similar structural motifs exhibited potent antibacterial activity, supporting the hypothesis that this compound may also possess significant antimicrobial properties .
Case Study 2: Anticancer Activity
In vitro studies conducted on triazole derivatives have shown that they can induce cell cycle arrest and apoptosis in cancer cell lines. One such study highlighted the effectiveness of triazole compounds in targeting breast cancer cells, suggesting that similar mechanisms could apply to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Calculated based on molecular formula C₂₂H₁₆ClN₅S.
†Data from analogs with similar substituents .
Key Insights:
Substituent Effects on Bioactivity: The 4-chlorophenyl group in the target compound likely enhances lipophilicity and membrane permeability compared to ethyl or methoxy substituents .
Thermal and Physicochemical Properties: Methyl or ethyl substituents (e.g., ) reduce melting points compared to bulkier aryl groups, as seen in analogs with melting points ≥268°C .
Synthetic Challenges :
- The allyl sulfanyl moiety in the target compound requires stereoselective synthesis (E-configuration), which is more complex than benzyl or alkyl sulfanyl analogs .
- Yields for triazole derivatives with multiple aromatic substituents typically range from 67% to 81%, as reported for related structures .
Q & A
Q. What are the optimal synthetic routes for preparing 4-[4-(4-chlorophenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
Triazole Core Formation : Cyclocondensation of thiosemicarbazides with appropriate carbonyl precursors under reflux conditions.
Sulfanyl Group Introduction : Nucleophilic substitution or thiol-ene "click" chemistry for the (2E)-3-phenylprop-2-en-1-yl sulfanyl moiety .
Purification : Recrystallization or column chromatography for high purity.
Q. Key Optimization Parameters :
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and confirming its structural integrity?
Methodological Answer: A combination of techniques is required:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., distinguishing (2E)-alkene geometry) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves 3D conformation and bond angles .
- HPLC-PDA : Assesses purity (>95% recommended for biological assays) .
Q. How should researchers design initial biological activity screens for this compound?
Methodological Answer: Prioritize targets based on structural analogs (e.g., triazole derivatives with known kinase or antimicrobial activity):
Enzyme Inhibition Assays : Test against kinases, CYP450 isoforms, or microbial enzymes (IC₅₀ determination) .
Cellular Models : Use cancer cell lines (e.g., MCF-7, HeLa) or bacterial strains (e.g., S. aureus) for cytotoxicity/MIC profiling.
Dose-Response Curves : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3).
Q. Screening Workflow :
In Silico Docking : Prioritize targets using software like AutoDock .
High-Throughput Screening (HTS) : 96-well plate formats for rapid data generation.
Hit Validation : Secondary assays (e.g., Western blot for kinase inhibition).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to enhance the compound’s biological activity?
Methodological Answer: SAR Strategies :
Q. Example SAR Table :
Q. Key Tools :
- Molecular Dynamics (MD) : Simulate ligand-target interactions over time .
- Free Energy Perturbation (FEP) : Quantify substituent effects on binding affinity.
Q. What computational methods are recommended to predict reactivity and regioselectivity in derivative synthesis?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition state energies for sulfanyl group addition or triazole cyclization .
- Reaction Pathway Mapping : Use software like Gaussian or ORCA to identify low-energy pathways.
- Machine Learning (ML) : Train models on existing triazole reaction datasets to predict optimal conditions .
Case Study :
DFT analysis of the (2E)-alkene sulfanyl addition revealed a 15 kcal/mol activation barrier, favoring the observed regioselectivity in .
Q. How should researchers address contradictory data in substituent effects on biological activity?
Methodological Answer: Root Cause Analysis :
Purity Verification : Re-examine HPLC/NMR data for impurities .
Assay Conditions : Control for pH, temperature, and solvent effects (e.g., DMSO cytotoxicity).
Target Polymorphism : Screen for genetic variations in enzyme isoforms.
Q. Resolution Workflow :
Dose-Response Replication : Repeat assays with independent batches.
Meta-Analysis : Compare findings with structurally similar compounds in literature .
Collaborative Validation : Partner with external labs for blinded studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
